

Maltooctaose CAS number and molecular weight

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An In-depth Technical Guide to **Maltooctaose** for Researchers and Drug Development Professionals

Introduction

Maltooctaose is a linear oligosaccharide composed of eight α -1,4 linked D-glucose units. As a member of the maltooligosaccharide series, it serves as a valuable substrate in various biochemical assays and a tool for studying carbohydrate metabolism and enzyme kinetics. This document provides a comprehensive overview of the chemical properties, relevant metabolic pathways, and experimental applications of **maltooctaose**, tailored for professionals in research and drug development.

Core Properties of Maltooctaose

Maltooctaose is a well-defined carbohydrate that is useful in studying amylolytic enzymes. Its physical and chemical characteristics are summarized below.

Quantitative Data Summary

For ease of reference, the key quantitative data for **maltooctaose** are presented in the table below.



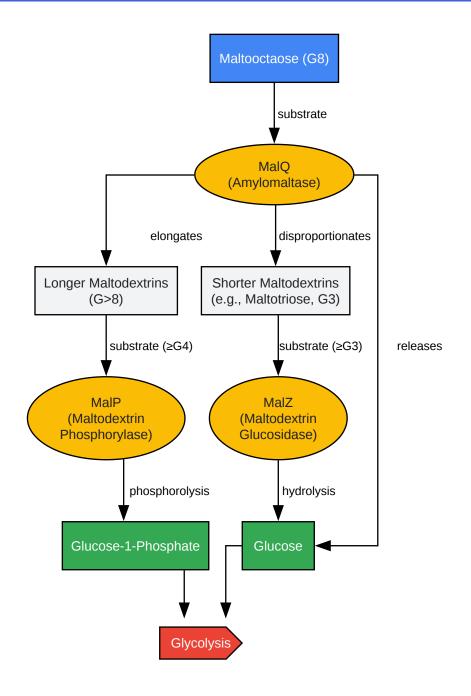
| Property | Value | Citations |
|-------------------|--|--------------|
| CAS Number | 66567-45-1 (primary), 6156- 84-9 | [1][2][3][4] |
| Molecular Formula | C48H82O41 | [1][2] |
| Molecular Weight | 1315.14 g/mol | [1][4] |
| Purity | Typically >90% or ≥80% | [1][2] |
| Appearance | Off-white to light yellow solid powder | [1][3] |
| Melting Point | 225-228°C (with decomposition) | |

Maltooctaose in Biological Systems: The Maltodextrin Metabolism Pathway

In microorganisms such as Escherichia coli, **maltooctaose** and other maltodextrins are metabolized through a well-characterized pathway involving a series of enzymes. Understanding this pathway is crucial for research in microbiology, enzyme engineering, and antimicrobial drug development. The key enzymes involved are MalQ (amylomaltase), MalP (maltodextrin phosphorylase), and MalZ (maltodextrin glucosidase)[1][5].

The pathway illustrates the breakdown and synthesis of maltodextrins, with the 4-α-glucanotransferase MalQ playing a central role[1][6]. MalQ catalyzes the transfer of glucosyl units from one maltodextrin to another, leading to the elongation of acceptor molecules and the release of glucose[1]. MalP degrades longer-chain maltodextrins by removing glucose-1-phosphate from the non-reducing end, while MalZ cleaves glucose from the reducing end[1][5].





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Maltodextrin metabolism pathway in E. coli.

Experimental Protocols Featuring Maltooctaose

Maltooctaose is an ideal substrate for assaying the activity of α -amylase and other carbohydrate-active enzymes. Below is a detailed methodology for a coupled enzymatic assay to determine α -amylase activity.



Coupled Spectrophotometric Assay for α -Amylase Activity

This method relies on a series of coupled enzymatic reactions that ultimately lead to the production of a chromophore or a change in absorbance, which is proportional to the α -amylase activity. While some protocols use maltopentaose, **maltooctaose** can also be used as the initial substrate.

Principle:

- Hydrolysis by α-Amylase: α-amylase hydrolyzes maltooctaose into smaller oligosaccharides.
- Hydrolysis by α -Glucosidase: These smaller oligosaccharides are then completely hydrolyzed to D-glucose by α -glucosidase.
- Phosphorylation of Glucose: Hexokinase phosphorylates D-glucose to glucose-6-phosphate (G6P) in the presence of ATP.
- Oxidation of G6P: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, which is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically[7].

Reagents and Materials:

- Maltooctaose solution (Substrate)
- α-Glucosidase
- Hexokinase
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Adenosine triphosphate (ATP)
- Nicotinamide adenine dinucleotide phosphate (NADP+)

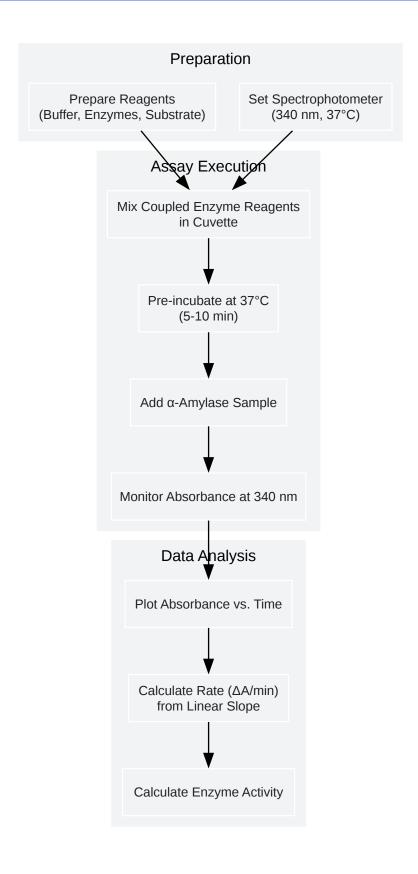


- Buffer solution (e.g., 20 mM Sodium Phosphate with 6.7 mM Sodium Chloride, pH 6.9 at 20°C)
- Spectrophotometer capable of reading at 340 nm
- Temperature-controlled cuvette holder or water bath (37°C)

Procedure:

- Prepare a reaction mixture: In a cuvette, combine the buffer solution, α-glucosidase, hexokinase, G6PDH, ATP, and NADP+.
- Pre-incubate: Incubate the reaction mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate and to consume any endogenous glucose.
- Initiate the reaction: Add the α-amylase sample to the cuvette, mix quickly, and immediately start monitoring the absorbance at 340 nm.
- Data collection: Record the change in absorbance over time for 5-10 minutes.
- Calculate activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The α-amylase activity can then be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).





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Experimental workflow for the α -amylase assay.



Applications in Drug Development

Maltooligosaccharides and their derivatives are being explored for various pharmaceutical applications. Their non-toxic and non-irritable nature makes them suitable as surfactants and drug carriers to improve the absorption and bioavailability of therapeutic agents[8]. For instance, alkylmaltooligosaccharides can enhance the delivery of drugs across membrane barriers without compromising the structural integrity of those membranes[8]. Furthermore, as substrates for enzymes like α -amylase, which is a therapeutic target in conditions such as diabetes, **maltooctaose** is a critical tool for screening and characterizing enzyme inhibitors.

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